molecular formula C7H15N3O2 B13912350 N~1~-isopropylaspartamide hydrochloride

N~1~-isopropylaspartamide hydrochloride

Cat. No.: B13912350
M. Wt: 173.21 g/mol
InChI Key: RIIIQWXLBGQIRS-UHFFFAOYSA-N
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Description

N~1~-isopropylaspartamide hydrochloride is a synthetic compound known for its unique properties and applications in various scientific fields. It is a thermoresponsive polymer that undergoes a reversible phase transition in response to changes in temperature

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-isopropylaspartamide hydrochloride typically involves the reaction of aspartic acid with isopropylamine in the presence of hydrochloric acid. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product. The reaction can be represented as follows:

Aspartic Acid+Isopropylamine+HClN 1 -isopropylaspartamide hydrochloride\text{Aspartic Acid} + \text{Isopropylamine} + \text{HCl} \rightarrow \text{N~1~-isopropylaspartamide hydrochloride} Aspartic Acid+Isopropylamine+HCl→N 1 -isopropylaspartamide hydrochloride

Industrial Production Methods

Industrial production of N1-isopropylaspartamide hydrochloride involves large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes the purification of the product through crystallization or other separation techniques to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N~1~-isopropylaspartamide hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

N~1~-isopropylaspartamide hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a thermoresponsive polymer in various chemical processes and reactions.

    Biology: Employed in the study of biological systems and processes due to its unique properties.

    Medicine: Investigated for potential therapeutic applications and drug delivery systems.

    Industry: Utilized in the production of specialized materials and products due to its unique phase transition properties.

Mechanism of Action

The mechanism of action of N1-isopropylaspartamide hydrochloride involves its interaction with molecular targets and pathways in biological systems. The compound’s thermoresponsive nature allows it to undergo phase transitions in response to temperature changes, which can be exploited in various applications. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-isopropylacrylamide: Another thermoresponsive polymer with similar properties.

    Poly(N-isopropylacrylamide): A polymer with comparable phase transition behavior.

Uniqueness

N~1~-isopropylaspartamide hydrochloride is unique due to its specific chemical structure and properties, which differentiate it from other similar compounds. Its ability to undergo reversible phase transitions in response to temperature changes makes it particularly valuable in various scientific and industrial applications.

Properties

Molecular Formula

C7H15N3O2

Molecular Weight

173.21 g/mol

IUPAC Name

2-amino-N-propan-2-ylbutanediamide

InChI

InChI=1S/C7H15N3O2/c1-4(2)10-7(12)5(8)3-6(9)11/h4-5H,3,8H2,1-2H3,(H2,9,11)(H,10,12)

InChI Key

RIIIQWXLBGQIRS-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C(CC(=O)N)N

Origin of Product

United States

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